HSD17B13-IN-64 is a potent inhibitor of hydroxysteroid 17-beta-dehydrogenase 13, an enzyme implicated in lipid metabolism and associated with various liver diseases, including nonalcoholic fatty liver disease and nonalcoholic steatohepatitis. This compound has garnered attention due to its potential therapeutic applications in managing liver-related conditions by modulating lipid metabolism.
HSD17B13-IN-64 was developed as part of a broader effort to identify selective inhibitors of hydroxysteroid 17-beta-dehydrogenase 13. It is classified under small molecule inhibitors and has been characterized for its high potency, with an IC50 value of less than 0.1 μM against estradiol, indicating its effectiveness in inhibiting the enzyme's activity .
HSD17B13-IN-64 falls under the category of hydroxysteroid dehydrogenase inhibitors. This classification is critical as it highlights the compound's mechanism of action, targeting the enzymatic activity that regulates steroid hormone metabolism and lipid homeostasis.
The synthesis of HSD17B13-IN-64 involves several organic chemistry techniques typical for small molecule drug development. The precise synthetic pathway has not been fully disclosed in public literature, but it generally includes:
The compound's synthesis is likely optimized for yield and purity, essential for pharmacological testing. Standard techniques such as High-Performance Liquid Chromatography (HPLC) may be employed to ensure the quality of the synthesized compound before biological evaluation .
HSD17B13-IN-64's molecular structure is characterized by specific functional groups that confer its inhibitory properties. The structural details reveal a design that allows for effective binding to the active site of hydroxysteroid 17-beta-dehydrogenase 13.
The compound's structural data, including molecular weight and specific chemical bonds, are critical for understanding its interaction with the target enzyme. While exact structural diagrams are not provided in the search results, typical characteristics include:
HSD17B13-IN-64 primarily undergoes reactions typical of hydroxysteroid dehydrogenase inhibitors. These reactions involve:
The compound exhibits a high degree of specificity towards hydroxysteroid 17-beta-dehydrogenase 13, which is crucial for minimizing off-target effects when used therapeutically. Studies have shown that modifications to the chemical structure can lead to variations in IC50 values, indicating that careful design is necessary during development .
HSD17B13-IN-64 inhibits hydroxysteroid 17-beta-dehydrogenase 13 by binding to its active site, preventing the conversion of steroid hormones and thereby influencing lipid metabolism. This inhibition leads to altered lipid droplet dynamics within hepatocytes.
Research indicates that this inhibition can affect downstream signaling pathways associated with lipid metabolism, potentially leading to therapeutic benefits in conditions characterized by dysregulated lipid homeostasis .
HSD17B13-IN-64 is expected to exhibit properties common to small organic molecules, including:
Key chemical properties include:
Analyses typically involve spectroscopic methods (e.g., NMR, mass spectrometry) to confirm these properties .
HSD17B13-IN-64 has significant potential applications in scientific research focused on:
The ongoing research into HSD17B13-IN-64 aims to elucidate its full therapeutic potential while addressing safety and efficacy concerns through rigorous preclinical and clinical trials .
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 22638-09-1
CAS No.: 121353-47-7
CAS No.: 121955-20-2